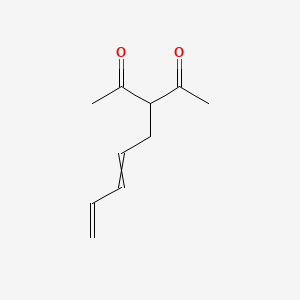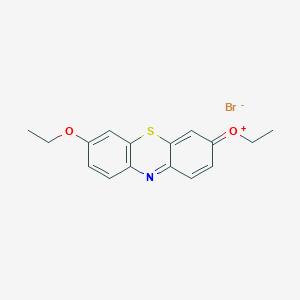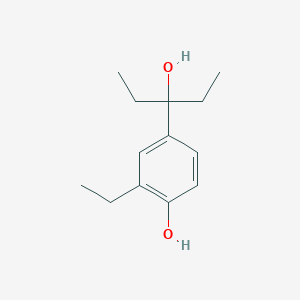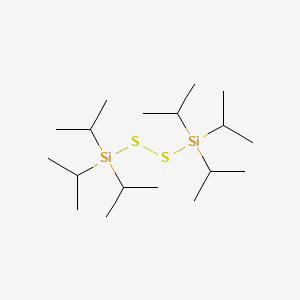amino}-2-diazonioethen-1-olate CAS No. 478369-64-1](/img/structure/B12572258.png)
1-{[Bis(trimethylsilyl)methyl](cyclohexyl)amino}-2-diazonioethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group, which is a functional group commonly used in organic synthesis, particularly in the formation of azo compounds. The presence of the bis(trimethylsilyl)methyl and cyclohexyl groups further enhances its chemical properties, making it a valuable compound in various scientific research applications.
准备方法
The synthesis of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate typically involves multiple steps. One common method includes the reaction of bis(trimethylsilyl)methylamine with cyclohexylamine, followed by the introduction of a diazonium group through diazotization. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo compounds, which are important in dye and pigment industries.
Biology: The compound can be used as a labeling reagent in biological studies to track molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
相似化合物的比较
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate can be compared with other diazonium compounds, such as:
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate: Similar structure but with different substituents.
Bis(trimethylsilyl)amine: Another compound with trimethylsilyl groups, used in different applications. The uniqueness of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.
属性
CAS 编号 |
478369-64-1 |
|---|---|
分子式 |
C15H31N3OSi2 |
分子量 |
325.60 g/mol |
IUPAC 名称 |
N-[bis(trimethylsilyl)methyl]-N-cyclohexyl-2-diazoacetamide |
InChI |
InChI=1S/C15H31N3OSi2/c1-20(2,3)15(21(4,5)6)18(14(19)12-17-16)13-10-8-7-9-11-13/h12-13,15H,7-11H2,1-6H3 |
InChI 键 |
YONNTXOPOQUHBB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(N(C1CCCCC1)C(=O)C=[N+]=[N-])[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)


![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)

![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)


![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
